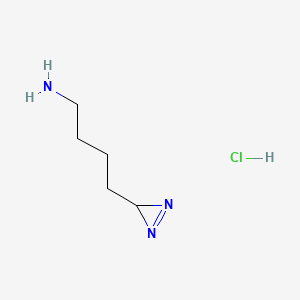![molecular formula C15H30ClN B15301180 1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride](/img/structure/B15301180.png)
1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by its spirocyclic structure, which includes a spiro[4.5]decan-1-yl moiety with four methyl groups at positions 7 and 9. The presence of the methanamine group and its hydrochloride salt form further contribute to its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-{7,7,9,9-tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Methyl Groups: The methyl groups at positions 7 and 9 can be introduced through alkylation reactions using suitable alkylating agents.
Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{7,7,9,9-tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure and the presence of the methanamine group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride can be compared with other spirocyclic amines, such as:
1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanol: This compound has a hydroxyl group instead of a methanamine group, leading to different chemical properties and reactivity.
1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanone:
The uniqueness of this compound lies in its specific structure and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H30ClN |
|---|---|
Molecular Weight |
259.86 g/mol |
IUPAC Name |
(7,7,9,9-tetramethylspiro[4.5]decan-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H29N.ClH/c1-13(2)9-14(3,4)11-15(10-13)7-5-6-12(15)8-16;/h12H,5-11,16H2,1-4H3;1H |
InChI Key |
QZNSPADBOWDMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC2(C1)CCCC2CN)(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15301115.png)
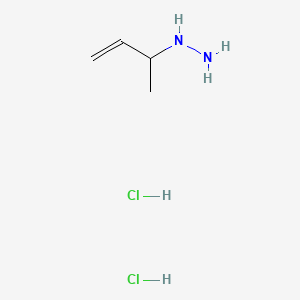
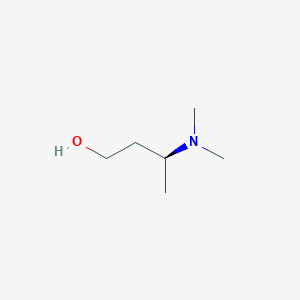
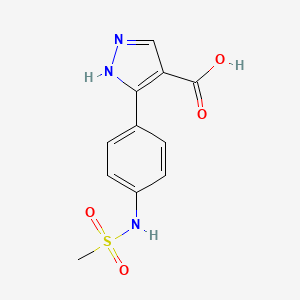

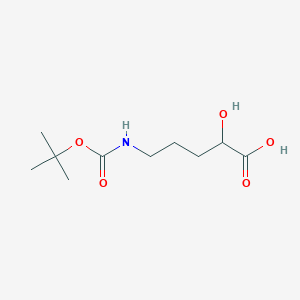
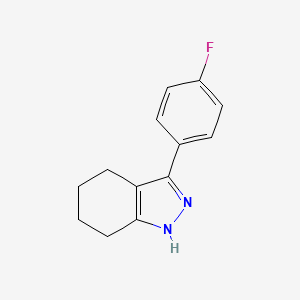
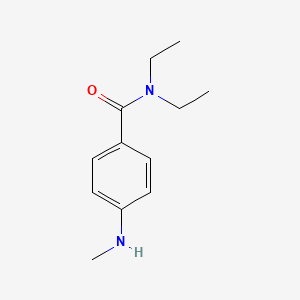
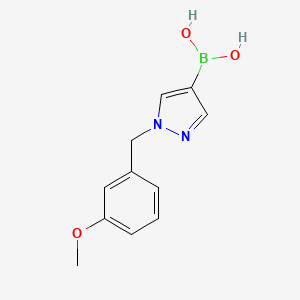

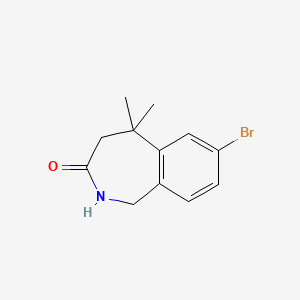
![ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15301186.png)
![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)
